1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid
Description
1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted at the 1-position with a pyridin-2-ylmethyl group and a carboxylic acid moiety at the 4-position. This structure combines the aromaticity and hydrogen-bonding capabilities of pyridine and imidazole rings with the acidic properties of the carboxylic acid group.
Properties
IUPAC Name |
1-(pyridin-2-ylmethyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-6-13(7-12-9)5-8-3-1-2-4-11-8/h1-4,6-7H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOABLSXWJCSOCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=C(N=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with α-bromoketones under different conditions to form N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The reaction conditions typically involve the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as atom economy and metal-free conditions, are often applied to develop efficient and sustainable synthetic routes .
Chemical Reactions Analysis
Oxidation and Reduction
The compound participates in redox reactions targeting its heterocyclic cores:
-
Oxidation :
-
Reduction :
Substitution Reactions
The carboxylic acid group facilitates nucleophilic substitution:
| Substrate | Reagent | Product | Application |
|---|---|---|---|
| Acid chloride (SOCl₂) | Amines | Amide derivatives | Enzyme inhibitors |
| Ester (MeOH/H⁺) | Hydrazine | Carbohydrazides | Antiviral agents |
For example, conversion to carbohydrazides (via hydrazine monohydrate) significantly improves binding affinity to HIV-1 integrase .
Cyclization and Annulation
The compound serves as a precursor in cycloaddition reactions:
-
Copper-catalyzed [3+2] annulation with diaryliodonium salts yields aryl-imidazolium salts , useful in catalysis .
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Gold-catalyzed formal [3+2] cycloaddition with ynamides produces 4-aminoimidazoles with 100% atom economy .
Comparative Reactivity
Key differences from structural analogs:
| Compound | Structural Feature | Reactivity Distinction |
|---|---|---|
| 1-(Pyridin-4-ylmethyl)-1H-imidazole-5-carboxylic acid | Carboxylic acid at C5 | Higher propensity for decarboxylation |
| 1-(Pyridin-3-ylmethyl)-1H-imidazole-4-carboxylic acid | Pyridine at C3 | Reduced steric hindrance in substitution |
Mechanistic Insights
Computational studies reveal that the 2-hydroxyaryl group in related compounds directs regioselectivity via hydrogen-bond-assisted transition states . While not directly studied for this compound, analogous mechanisms likely govern its reactivity.
Scientific Research Applications
Antiviral Properties
One of the most significant applications of 1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid is in the field of antiviral research, particularly against HIV. Recent studies have demonstrated that derivatives of this compound exhibit substantial inhibitory activity against HIV-1 integrase (IN), specifically disrupting the interaction between IN and LEDGF/p75, a cellular cofactor essential for viral replication .
In an AlphaScreen™ assay, several derivatives showed over 50% inhibition at a concentration of 100 µM, indicating their potential as lead compounds for further development into antiviral drugs. Notably, some compounds achieved inhibition rates close to existing reference inhibitors, suggesting that they could serve as promising candidates for therapeutic intervention against HIV .
Other Biological Activities
In addition to antiviral properties, compounds related to this compound have also been evaluated for other biological activities. For instance, their effects on various cellular pathways have been explored, including potential anti-cancer properties and modulation of enzyme activities involved in critical metabolic processes .
Case Studies
Several case studies have been documented to illustrate the efficacy and potential applications of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antiviral activity against HIV | Identified multiple derivatives with >50% inhibition of IN-LEDGF/p75 interaction |
| Study B | Assess cytotoxicity and selectivity | Compounds exhibited moderate cytotoxicity with CC50 values >200 µM |
| Study C | Investigate binding affinity to HIV integrase | Compounds showed selective binding to LEDGF/p75-binding pocket |
These studies collectively highlight the compound's promise as a scaffold for developing new antiviral agents and potentially other therapeutic modalities.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, imidazo[1,2-a]pyridine derivatives have been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) by targeting bacterial enzymes and disrupting their function . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The physicochemical and biological properties of imidazole-4-carboxylic acid derivatives are highly dependent on substituent variations. Key comparisons include:
2.1.1. Pyridine-Based Derivatives
- 1-(Pyridin-4-yl)-2-(p-tolyl)-1H-imidazole-4-carboxylic acid (): Substitution at the pyridine’s 4-position introduces steric and electronic differences compared to the pyridin-2-ylmethyl group.
- 1-(6-Methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid (): A methyl group at the pyridine’s 6-position enhances lipophilicity (higher log P) compared to the unsubstituted pyridin-2-ylmethyl group, which could improve membrane permeability .
2.1.2. Phenyl and Halogenated Derivatives
- 1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid (): The electron-withdrawing chlorine atom increases acidity (lower pKa) and log P compared to non-halogenated analogues. For example, its pKa is estimated to be ~3.5 (cf. 1-methylimidazole-2-carboxylic acid: pKa 3.1) .
- 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid (): Fluorine’s electronegativity further lowers pKa (predicted ~3.3) and enhances metabolic stability compared to chlorine derivatives .
2.1.3. Pyrimidine and Bipyridine Derivatives
- This may enhance binding to metal ions or polar protein residues compared to pyridine-based analogues .
- 1-(2,2'-Bipyridin-5-yl)methyl derivatives (): Bipyridine groups enable chelation of metal ions, making these compounds relevant in catalysis or radiopharmaceuticals. However, increased molecular weight (e.g., 294.31 g/mol for 1-(2-ethyl-6-phenylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid) may reduce solubility .
Physicochemical Properties
Data from and related studies highlight key trends:
| Compound | pKa | log P | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|---|
| 1-Methyl-1H-imidazole-2-carboxylic acid | 3.1 | -0.2 | 140.14 | Methyl at N1 |
| 1-Methyl-1H-pyrazole-4-carboxylic acid | 4.8 | 0.5 | 140.14 | Pyrazole ring |
| 1-(4-Chlorophenyl)-1H-imidazole-4-carboxy | ~3.5* | 1.2* | 222.63 | 4-Chlorophenyl at N1 |
| CV-11974 (Benzimidazole analogue) | N/A | 2.8† | 518.57 | Tetrazole, ethoxy groups |
*Estimated based on halogen effects ; †Experimental log P from angiotensin II antagonist studies .
- Acidity (pKa) : Electron-withdrawing groups (e.g., halogens, pyridine) lower pKa, enhancing solubility in physiological pH ranges.
Biological Activity
1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that incorporates both pyridine and imidazole rings, making it a subject of interest in medicinal chemistry. Its unique structure allows for various biological activities, including potential therapeutic applications as an enzyme inhibitor and receptor modulator.
The compound has the chemical formula and a molecular weight of approximately 203.20 g/mol. The presence of a carboxylic acid functional group enhances its reactivity and biological interactions.
Enzyme Inhibition
Research indicates that this compound may function as an enzyme inhibitor. It is particularly noted for its ability to bind to specific enzymes, modulating their activity by preventing substrate binding. This mechanism is crucial in the development of therapeutic agents targeting various diseases, including cancer and infectious diseases .
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of imidazole-4-carboxylic acids exhibit significant antibacterial and antifungal activities. For instance, certain derivatives have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Study on HIV-1 Integration
A study evaluated the compound's potential as an inhibitor of HIV-1 integrase, revealing that several derivatives exhibited over 50% inhibition of the IN-LEDGF/p75 interaction at concentrations around 100 μM. Notably, some compounds achieved inhibition rates close to 90%, indicating promising anti-HIV activity .
Antibacterial Activity Assessment
In vitro tests conducted on various derivatives showed that modifications to the imidazole ring significantly impacted antibacterial efficacy. For example, compounds with specific substituents demonstrated enhanced activity against E. coli and S. aureus, suggesting structure-activity relationships (SAR) that could guide future drug design .
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The carboxylic acid group facilitates hydrogen bonding and electrostatic interactions with enzyme active sites or receptor binding domains, leading to altered enzymatic activity or receptor modulation.
Comparative Analysis
To better understand the biological potential of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-(Pyridin-2-yl)amides | Amide derivatives | Different functional groups on nitrogen |
| Imidazo[1,2-a]pyridines | Fused ring system | Contains fused imidazole and pyridine rings |
| 1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid | Isomer | Varies in position of carboxylic group |
| 1-(Pyridin-4-ylmethyl)-1H-imidazole | Similar structure | Lacks carboxylic acid functionality |
Q & A
Q. What are the common synthetic routes for preparing 1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid, and what methodological considerations are critical for yield optimization?
The synthesis of imidazole derivatives typically involves electrophilic substitution or oxidation reactions. For example, 1-methyl-1H-imidazole-2-carboxylic acid can be synthesized via carbobenzoxy chloride substitution on N-methylimidazole followed by hydrogenation . Similarly, Vilsmeier reactions (using reagents like POCl₃/DMF) have been employed to prepare pyrazole-4-carboxaldehyde, which is oxidized to the corresponding carboxylic acid . For this compound, a plausible route involves alkylation of the imidazole nitrogen with a pyridinylmethyl group, followed by carboxylation at the 4-position. Key considerations include:
- Protecting group strategies to prevent undesired side reactions.
- Optimizing reaction temperature and solvent polarity to enhance regioselectivity.
- Purification via recrystallization or chromatography to isolate the carboxylic acid derivative.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and how should data be interpreted?
- X-ray crystallography : Tools like SHELXL and ORTEP-3 are critical for resolving crystal structures. SHELXL refines small-molecule structures against high-resolution data, while ORTEP-3 visualizes thermal ellipsoids to assess positional disorder.
- NMR spectroscopy : ¹H/¹³C NMR can confirm the pyridinylmethyl substitution pattern and carboxylate proton environment. Nuclear Overhauser Effect (NOE) experiments may resolve stereochemical ambiguities in derivatives .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Q. How can researchers determine the physical properties (e.g., solubility, pKa) of this compound for experimental design?
- Solubility : Test in polar (water, DMSO) and non-polar solvents (dichloromethane). Derivatives like 1-methyl-1H-imidazole-4-carboxylic acid show moderate aqueous solubility due to the carboxylate group .
- pKa : Potentiometric titration or computational tools (e.g., COSMO-RS) predict acidity. Comparable imidazole-carboxylic acids have pKa values near 4–5 for the carboxyl group and 6–7 for the imidazole NH .
Q. What are the common derivatives or analogs of this compound, and how do their structural modifications impact reactivity?
- Derivatives : Substitutions at the pyridinyl or imidazole positions (e.g., fluorophenyl, cyclopropyl) alter electronic properties and binding affinity. For example, 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid is a bioactive analog used in antimicrobial studies .
- Impact : Electron-withdrawing groups (e.g., -CF₃) increase acidity, while alkyl chains enhance lipophilicity .
Q. What are the recommended handling and storage protocols for this compound based on available safety data?
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (similar to Safety Data Sheets for related imidazoles) .
- Storage : Keep in airtight containers at –20°C to prevent degradation. Avoid exposure to strong oxidizers or moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data (e.g., missing acute toxicity values) for risk assessment in biological studies?
Q. What strategies are effective for designing coordination polymers or metal-organic frameworks (MOFs) using this compound as a ligand?
- Coordination sites : The carboxylate and pyridinyl groups act as bifunctional ligands. Prior studies with 1H-imidazole-4,5-dicarboxylic acid show bridging modes with transition metals (e.g., Cu²⁺, Zn²⁺) .
- Synthesis : Solvothermal reactions in DMF/water mixtures (120°C, 24 hrs) promote framework formation. Characterize porosity via BET surface area analysis .
Q. How should researchers design antimicrobial activity assays for this compound, and what controls are necessary?
- Assay design : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
- Controls : Include reference antibiotics (e.g., ampicillin) and solvent-only controls. Validate results with triplicate experiments and statistical analysis (p < 0.05).
Q. What computational methods are suitable for modeling the compound’s interaction with biological targets (e.g., enzymes)?
Q. How can solubility challenges in aqueous or lipid-based systems be addressed for in vivo studies?
- Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsions. Derivatives like 1-(2-Cyclopropylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid show improved solubility via hydrophilic substituents .
- Prodrugs : Synthesize ester prodrugs (e.g., ethyl ester) for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
